molecular formula C18H18N2O5S B2417016 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 895436-13-2

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2417016
CAS RN: 895436-13-2
M. Wt: 374.41
InChI Key: GPQSZGIDSLYHHL-UHFFFAOYSA-N
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Description

Benzothiazole derivatives, such as the one you mentioned, are a class of compounds that have been studied for their potential biological activities . They are often synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Screening : A series of compounds including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides were synthesized and tested for antimicrobial activity. They showed significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as against fungal infections, indicating potential for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
  • Novel Antibacterial Agents : Research on N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives found that these compounds possess a broad spectrum of antibacterial activity, highlighting their potential as new antibacterial agents (Borad, Bhoi, Parmar, & Patel, 2015).

Anticancer Applications

  • Antiproliferative-Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds exhibited DNA protective ability and showed significant cytotoxicity against cancer cell lines. This suggests their potential utility in chemotherapy drug development (Gür et al., 2020).
  • Kinesin Spindle Protein Inhibitor : A compound from a series of novel kinesin spindle protein (KSP) inhibitors was identified with potent biochemical activity suitable for cancer treatment. This compound exhibited significant in vivo efficacy, offering a potential new avenue for cancer therapy (Theoclitou et al., 2011).

Other Applications

  • Quality Control Methods for Anticonvulsants : Research on derivatives of 1,3,4-thiadiazole, including N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, has shown promise for anticonvulsive activity. The development of quality control techniques for these substances is crucial for their introduction into medical practice (Sych et al., 2018).

Mechanism of Action

While the mechanism of action of the specific compound you mentioned is not known, similar compounds have been evaluated for their anti-inflammatory activity . Some of these compounds have shown significant anti-inflammatory and analgesic activities .

Safety and Hazards

The safety and hazards associated with similar compounds would depend on their specific chemical structure and biological activity. Some benzothiazole derivatives have been found to have anti-inflammatory properties, which suggests they might be safe for use as therapeutic agents .

properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-22-11-5-10(6-12(7-11)23-2)17(21)20-18-19-13-8-14(24-3)15(25-4)9-16(13)26-18/h5-9H,1-4H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQSZGIDSLYHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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